(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O4S/c1-32-19-7-5-15(6-8-19)11-16(14-26)23(29)27-22-13-20(9-10-21(22)25)33(30,31)28-18-4-2-3-17(24)12-18/h2-13,28H,1H3,(H,27,29)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLDUOFXQVZMS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core phenyl structure through a series of aromatic substitution reactions.
Introduction of functional groups: The chloro, sulfamoyl, cyano, and methoxy groups are introduced through specific reactions such as chlorination, sulfonation, cyanation, and methoxylation.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium cyanide (NaCN) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with key analogues is presented below:
Key Observations
Synthetic Routes :
- The target compound’s synthesis likely employs sulfamoyl coupling (similar to 5 in ) using reagents like HATU (as in ) .
- Higher yields (e.g., 65% for 5 ) are achieved with controlled reaction conditions (e.g., dioxane solvent), whereas nitro- or trifluoromethyl-substituted analogues may require harsher conditions .
Sulfamoyl linkages (common in and ) correlate with antimicrobial activity, while cyano groups improve binding affinity via dipole interactions .
Physical Properties :
- Melting points (e.g., 208–210°C for 5 ) suggest high crystallinity due to hydrogen-bonding networks (as analyzed via graph-set theory in ) .
- The target compound’s (E)-configuration ensures optimal steric alignment for target binding, validated by SHELXL refinement () .
Structural Validation :
- Tools like SHELX and ORTEP-3 () confirm the (E)-geometry and hydrogen-bonding patterns critical for comparing bioactivity across analogues .
Biologische Aktivität
(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including enzyme inhibition, mutagenicity, and structure-activity relationships (SAR), supported by relevant data tables and findings from diverse sources.
Chemical Structure and Properties
The compound's chemical formula is , with a complex structure that includes chlorophenyl and sulfamoyl moieties. Its structural characteristics are crucial for its biological activity, influencing interactions with target enzymes and receptors.
Enzyme Inhibition
Research has indicated that compounds similar to (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide exhibit significant inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism:
- α-Glucosidase Inhibition :
- α-Amylase Inhibition :
Mutagenicity
According to the Japan Industrial Safety and Health Association (JISHA), the compound falls under a category of chemicals with established mutagenic properties . This aspect raises considerations regarding safety and regulatory compliance in pharmaceutical applications.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) on the phenyl rings significantly enhances the inhibitory potential against target enzymes. The positioning of these substituents affects binding interactions within the active sites of enzymes, contributing to the overall efficacy of the compound .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide and target proteins. Results indicate that this compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within enzyme active sites, enhancing its inhibitory effects .
Inhibitory Activity Summary
| Enzyme | Compound IC50 (μM) | Reference IC50 (μM) |
|---|---|---|
| α-Glucosidase | 10.75 ± 0.52 | Acarbose: 39.48 ± 0.80 |
| α-Amylase | 0.90 ± 0.31 | Acarbose: 5.60 ± 0.30 |
Mutagenicity Classification
| Chemical Name | Mutagenicity Status |
|---|---|
| (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | Class A (Strong Positive) |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide?
Methodological Answer: The synthesis involves multi-step protocols, including sulfamoylation, cyano-enamide formation, and regioselective coupling. Key steps include:
- Sulfamoylation: Reacting 2-chloro-5-aminophenyl derivatives with 3-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
- Cyano-enamide formation: Utilizing Knoevenagel condensation between 2-cyanoacetamide and 4-methoxybenzaldehyde in ethanol or DMSO, catalyzed by piperidine or ammonium acetate at 60–80°C .
- Final coupling: Employing carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .
Critical Parameters:
- Solvent polarity (DMSO enhances reaction rates but may reduce yield due to side reactions).
- Temperature control during sulfamoylation to avoid decomposition.
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis:
- HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted intermediates or hydrolysis byproducts) .
- TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) and UV visualization .
- Structural Confirmation:
- NMR Spectroscopy: Assign peaks for key groups (e.g., sulfamoyl NH at δ 10.2–10.8 ppm, cyano carbon at δ 115–120 ppm in NMR) .
- IR Spectroscopy: Identify enamide C=O stretch (~1650 cm) and cyano C≡N stretch (~2200 cm) .
Q. How can computational modeling predict the compound’s intermolecular interactions and stability?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Hydrogen Bonding Analysis: Use graph set analysis (e.g., Etter’s rules) to predict crystal packing motifs, focusing on sulfamoyl NH···O and methoxy O···H interactions .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess aggregation propensity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to confirm target specificity .
- Impurity Profiling: Use LC-MS to quantify trace impurities (e.g., des-chloro derivatives) that may antagonize activity .
- Dose-Response Curves: Ensure EC/IC values are consistent across ≥3 independent replicates .
Example Data Contradiction Resolution:
| Study | Reported IC (µM) | Impurity Level | Assay Type |
|---|---|---|---|
| A | 0.5 ± 0.1 | <0.1% | Enzymatic |
| B | 5.2 ± 1.3 | 2.4% | Cell-based |
Q. What crystallographic strategies are recommended for resolving ambiguous electron density in the compound’s structure?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to improve signal-to-noise ratios .
- Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals and restraints for flexible groups (e.g., methoxyphenyl rotors) .
- Validation: Check for overfitting using R and validate hydrogen bonds with PLATON .
Common Ambiguities and Fixes:
| Issue | Solution |
|---|---|
| Disordered sulfamoyl group | Apply PART instructions and anisotropic displacement parameters |
| Weak cyano group density | Use DFIX restraints based on DFT bond lengths |
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Functional Group Modifications:
- Assay Design: Test derivatives against isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate mechanistic effects .
SAR Comparison Table:
| Derivative | Substituent (R) | IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 3-Cl-PhSO | 0.5 | 0.8 |
| Derivative A | 4-F-PhSO | 1.2 | 1.5 |
| Derivative B | MeSO | 8.7 | 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
